N-Acetylloline: A Comprehensive Technical Guide to its Discovery, Isolation, and Analysis
N-Acetylloline: A Comprehensive Technical Guide to its Discovery, Isolation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylloline is a bioactive pyrrolizidine alkaloid belonging to the loline alkaloid family. These compounds are naturally occurring insecticides and insect deterrents.[1] N-Acetylloline, along with other lolines, is produced by endophytic fungi of the genus Epichloë (formerly Neotyphodium) that live in symbiotic relationships with various cool-season grasses, such as fescue (Festuca spp.) and ryegrass (Lolium spp.).[2] The presence of these alkaloids in the host plant provides protection against insect herbivores and may also contribute to drought tolerance and overall plant fitness. This technical guide provides an in-depth overview of the discovery, isolation, and analytical methodologies for N-Acetylloline, tailored for researchers and professionals in drug development and related scientific fields.
Discovery and Isolation History
The discovery of loline alkaloids dates back to 1892 with the isolation of a compound initially named temuline from the grass Lolium temulentum. This compound was later identified as norloline.[3] In the mid-20th century, Russian scientists expanded on this work, isolating and naming loline and identifying its characteristic ether bridge structure.[3]
N-Acetylloline itself was later identified as a derivative within this growing family of alkaloids. A pivotal discovery in the history of N-Acetylloline was the elucidation of its unique biosynthetic origin. While the core loline structure is synthesized by the endophytic fungus, the final acetylation step to form N-Acetylloline is catalyzed by an acetyltransferase enzyme produced by the host plant. This symbiotic chemo-diversification highlights the intricate metabolic interplay between the fungus and the grass.
The isolation of N-Acetylloline and other lolines from plant material typically involves solvent extraction followed by chromatographic purification. Early methods relied on classical techniques, while modern approaches utilize advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) and hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for both isolation and quantification.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Acetylloline is crucial for its extraction, purification, and analytical characterization. The following tables summarize key quantitative data for N-Acetylloline and its important precursor, N-Acetylnorloline.
Table 1: Physicochemical Properties of N-Acetylloline [6][7]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂ | PubChem[6] |
| Molecular Weight | 196.25 g/mol | PubChem[6] |
| Exact Mass | 196.121177757 Da | PubChem[6] |
| XLogP3-AA | -0.4 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
| Topological Polar Surface Area | 32.8 Ų | PubChem[6] |
| Heavy Atom Count | 14 | PubChem[6] |
| Formal Charge | 0 | PubChem[6] |
| Complexity | 281 | PubChem[6] |
| Isotope Atom Count | 0 | PubChem[6] |
| Defined Atom Stereocenter Count | 4 | PubChem[6] |
| Undefined Atom Stereocenter Count | 0 | PubChem[6] |
| Defined Bond Stereocenter Count | 0 | PubChem[6] |
| Undefined Bond Stereocenter Count | 0 | PubChem[6] |
| Covalently-Bonded Unit Count | 1 | PubChem[6] |
| logP (octanol/water) | -0.311 | Cheméo[7] |
| Water Solubility (logS) | -0.14 | Cheméo[7] |
| McGowan's Characteristic Volume (McVol) | 146.580 mL/mol | Cheméo[7] |
Table 2: Physicochemical Properties of N-Acetylnorloline [8]
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | Cheméo[8] |
| Molecular Weight | 182.22 g/mol | Cheméo[8] |
| logP (octanol/water) | -0.654 | Cheméo[8] |
| Water Solubility (logS) | -0.34 | Cheméo[8] |
| McGowan's Characteristic Volume (McVol) | 132.490 mL/mol | Cheméo[8] |
Quantitative Data on N-Acetylloline Concentrations in Grasses
The concentration of N-Acetylloline in endophyte-infected grasses can vary significantly depending on the host plant species, the endophyte strain, and environmental conditions. The following table presents a summary of reported N-Acetylloline concentrations from various studies.
Table 3: Concentration of N-Acetylloline in Various Endophyte-Infected Grasses [9][10][11]
| Host Grass Species | Endophyte Species/Strain | N-Acetylloline Concentration (µg/g dry weight) | Source |
| Festuca arundinacea (Tall Fescue) | Wild type Neotyphodium coenophialum | 351 (±81) | The production of loline alkaloids in artificial and natural grass/endophyte association[9] |
| Festuca arundinacea (Tall Fescue) | FaTG-3 (AR501) | 68 (±16) | The production of loline alkaloids in artificial and natural grass/endophyte association[9] |
| Festuca arundinacea (Tall Fescue) | FaTG-3 (AR506) | 84 (±23) | The production of loline alkaloids in artificial and natural grass/endophyte association[9] |
| Schedonorus pratensis | Epichloë uncinata | 26 - 3435 | Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics[11] |
| Endophyte-infected tall fescue | Epichloë coenophiala | ~100 - ~600 (Spring and Fall averages over multiple years) | Concentrations of N-acetyl norloline—NANL (A), N-formyl loline—NFL (B),...[10] |
Experimental Protocols
Extraction of N-Acetylloline from Plant Material
This protocol is a synthesis of methods described in the literature for the extraction of loline alkaloids from endophyte-infected grasses.
Materials:
-
Freeze-dried and ground grass tissue (e.g., Festuca or Lolium species)
-
1,2-dichloroethane
-
40% Methanol / 5% Ammonia solution
-
Centrifuge
-
10 µm filter
-
Amber glass vials
Procedure:
-
Weigh 50 mg of lyophilized and finely ground grass tissue into a microcentrifuge tube.[12]
-
Add 1 mL of 1,2-dichloroethane to the tube.[12]
-
Add 50 µL of a 40% methanol/5% ammonia solution.[12] An internal standard can be added at this stage if quantitative analysis is intended.[12]
-
Vortex the mixture vigorously for 1 minute.
-
Extract for 1 hour with continuous agitation (e.g., on a shaker).[12]
-
Centrifuge the mixture at 5000 x g for 5 minutes to pellet the plant debris.[12]
-
Carefully transfer the supernatant to a clean amber glass vial, passing it through a 10 µm filter to remove any remaining particulate matter.[12]
-
The resulting extract is now ready for analysis by GC-MS or LC-MS/MS.
Quantification of N-Acetylloline by LC-MS/MS
This protocol outlines a general method for the quantification of N-Acetylloline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on common practices in the field.[4][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., diol or silica-based) is often suitable for retaining these polar compounds.[13][14]
LC Parameters (Example):
-
Column: HILIC Diol column
-
Mobile Phase A: 20 mM Ammonium formate in water, pH 3.3[13]
-
Mobile Phase B: Acetonitrile[13]
-
Gradient: Isocratic with 80% B has been used for similar compounds.[13] A gradient may be optimized for better separation of multiple loline alkaloids.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 25-40 °C
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor ion (Q1): m/z 197.1 (for [M+H]⁺ of N-Acetylloline)
-
Product ions (Q3): Specific fragment ions need to be determined by direct infusion of a standard or from literature. Common fragments for lolines involve the pyrrolizidine ring system.
-
-
Collision Energy (CE): Optimized for each transition to achieve maximum signal intensity.
-
Other parameters (e.g., capillary voltage, source temperature): Optimized according to the specific instrument manufacturer's recommendations.
Quantification:
-
A calibration curve is constructed using certified reference standards of N-Acetylloline at a range of concentrations.
-
An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be used to correct for matrix effects and variations in instrument response.
Mandatory Visualizations
Biosynthetic Pathway of N-Acetylloline
Caption: Biosynthetic pathway of N-Acetylloline.
Experimental Workflow for N-Acetylloline Analysis
Caption: Experimental workflow for N-Acetylloline analysis.
References
- 1. Loline alkaloids: Currencies of mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of loline alkaloids by the grass endophyte, Neotyphodium uncinatum, in defined media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levels and tissue distribution of loline alkaloids in endophyte-infected Festuca pratensis [agris.fao.org]
- 6. N-Acetylloline | C10H16N2O2 | CID 24905419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetylloline - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. N-Acetylnorloline - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translocation of Loline Alkaloids in Epichloë-Infected Cereal and Pasture Grasses: What the Insects Tell Us - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
